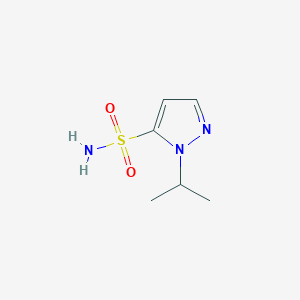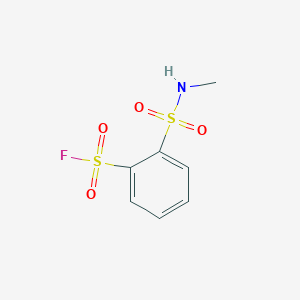
2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties It is characterized by the presence of a methylsulfamoyl group and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
The synthesis of 2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-(Methylsulfamoyl)benzene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing into its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity, particularly in the case of proteases, by forming a covalent bond with the active site of the enzyme. The molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
- 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride
- Benzenesulfonyl fluoride
- Methanesulfonyl fluoride
These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of the methylsulfamoyl and sulfonyl fluoride groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8FNO4S2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
2-(methylsulfamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3 |
InChI Key |
ZSFYLDPPHRVYKG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13242865.png)
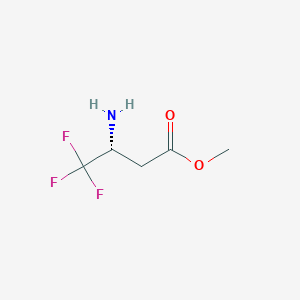
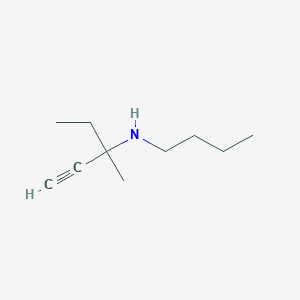
amine](/img/structure/B13242879.png)
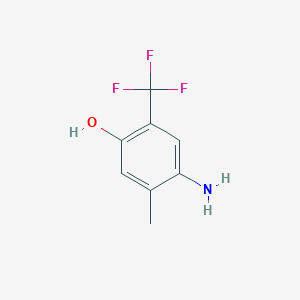

![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
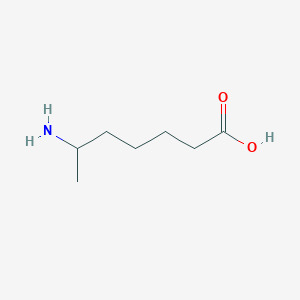
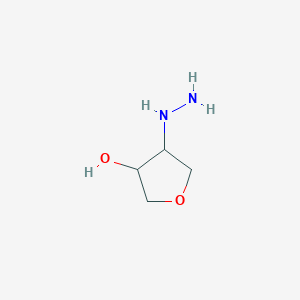
![5,8-Dioxaspiro[3.4]octan-6-ylmethanol](/img/structure/B13242925.png)

